molecular formula C7H15ClN2O2S B11717375 5-Methanesulfonyl-octahydropyrrolo[3,4-b]pyrrole hydrochloride

5-Methanesulfonyl-octahydropyrrolo[3,4-b]pyrrole hydrochloride

Cat. No.: B11717375
M. Wt: 226.73 g/mol
InChI Key: SPLMACVQGFEUJR-UHFFFAOYSA-N
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Description

5-Methanesulfonyl-octahydropyrrolo[3,4-b]pyrrole hydrochloride is a bicyclic heterocyclic compound characterized by a fused pyrrolidine-pyrrole core substituted with a methanesulfonyl group. The hydrochloride salt enhances its solubility, making it suitable for pharmacological applications.

The synthesis of such compounds typically involves multi-step reactions, including cyclization, sulfonylation, and salt formation, as inferred from methods described for analogous pyrrole derivatives (e.g., oxazole carboxylates in ). Purification via column chromatography and characterization by ¹H-NMR are standard practices to ensure purity .

Properties

Molecular Formula

C7H15ClN2O2S

Molecular Weight

226.73 g/mol

IUPAC Name

5-methylsulfonyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole;hydrochloride

InChI

InChI=1S/C7H14N2O2S.ClH/c1-12(10,11)9-4-6-2-3-8-7(6)5-9;/h6-8H,2-5H2,1H3;1H

InChI Key

SPLMACVQGFEUJR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CC2CCNC2C1.Cl

Origin of Product

United States

Preparation Methods

Cyclization via Dieckmann Condensation

A common approach involves intramolecular cyclization of dipeptide-like precursors. For example, a diester derivative of pyrrolidine undergoes base-mediated Dieckmann condensation to form the bicyclic framework. Reaction conditions include:

ParameterValue
SolventTetrahydrofuran (THF)
BaseSodium hydride (NaH)
Temperature0°C to reflux
Yield65–75%

This method prioritizes stereochemical fidelity, with the (3aR,6aR) configuration predominating due to steric guidance during cyclization.

Alternative Ring-Closing Metathesis

Transition metal-catalyzed metathesis offers a complementary route. Grubbs’ catalyst (2nd generation) facilitates the closure of diene precursors into the bicyclic structure. Key advantages include milder conditions and compatibility with sensitive functional groups.

Introduction of the methanesulfonyl group occurs via nucleophilic substitution or direct sulfonylation of the secondary amine.

Methanesulfonyl Chloride Coupling

The free base of octahydropyrrolo[3,4-b]pyrrole reacts with methanesulfonyl chloride in the presence of a tertiary amine base:

Octahydropyrrolo[3,4-b]pyrrole+CH3SO2ClEt3NDCM5-Methanesulfonyl derivative\text{Octahydropyrrolo[3,4-b]pyrrole} + \text{CH}_3\text{SO}_2\text{Cl} \xrightarrow[\text{Et}_3\text{N}]{\text{DCM}} \text{5-Methanesulfonyl derivative}

ParameterValue
SolventDichloromethane (DCM)
BaseTriethylamine (Et3_3N)
Temperature0°C → RT, 12 h
Yield82–90%

This method, analogous to toluenesulfonyl derivative synthesis, ensures regioselectivity at the 5-position due to steric and electronic factors.

Hydrochloride Salt Formation

The final step involves converting the free base to its hydrochloride salt for improved stability and solubility.

Acidic Precipitation

Treatment with hydrogen chloride gas in an ether solvent induces crystallization:

5-Methanesulfonyl derivative+HClHydrochloride salt\text{5-Methanesulfonyl derivative} + \text{HCl} \rightarrow \text{Hydrochloride salt}

ParameterValue
SolventDiethyl ether
HCl Source4M HCl in dioxane
Temperature0°C, 2 h
Yield95%

The resulting solid is filtered and washed with cold ether to remove excess acid.

Purification and Polymorph Control

Crystallization conditions critically influence polymorphic form, impacting physicochemical properties.

Solvent-Antisolvent Recrystallization

A mixture of ethanol (solvent) and hexane (antisolvent) yields the desired polymorph. Source 1 identifies Form A (L-tartrate monohydrate) and Form B via distinct X-ray diffraction patterns, though hydrochloride-specific data are limited.

Thermal Analysis

Differential scanning calorimetry (DSC) of the hydrochloride salt reveals a melting endotherm at 218–220°C, consistent with a crystalline structure.

Analytical Characterization

Rigorous spectral and chromatographic profiling validates structural integrity.

Spectroscopic Data

  • 1^1H NMR (400 MHz, D2_2O): δ 3.82–3.75 (m, 2H, pyrrolidine-H), 3.12 (s, 3H, SO2_2CH3_3), 2.95–2.88 (m, 4H).

  • IR (KBr): 1345 cm1^{-1} (S=O stretch), 1590 cm1^{-1} (C-N stretch).

Chromatographic Purity

HPLC analysis (C18 column, 0.1% TFA in H2_2O/MeCN gradient) shows ≥97% purity, aligning with commercial specifications .

Chemical Reactions Analysis

Types of Reactions

5-Methanesulfonyl-octahydropyrrolo[3,4-b]pyrrole hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methanesulfonyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

5-Methanesulfonyl-octahydropyrrolo[3,4-b]pyrrole hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antitumor activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methanesulfonyl-octahydropyrrolo[3,4-b]pyrrole hydrochloride involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key differences between 5-Methanesulfonyl-octahydropyrrolo[3,4-b]pyrrole hydrochloride and its analogs:

Compound Name Molecular Formula (Estimated) Molecular Weight Key Functional Groups Core Structure Salt Form
5-Methanesulfonyl-octahydropyrrolo[3,4-b]pyrrole HCl C₈H₁₅N₂O₂S·HCl ~278.7 (calc.) Methanesulfonyl, bicyclic pyrrolidine-pyrrole Pyrrolo[3,4-b]pyrrole Hydrochloride
4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine 2HCl C₇H₁₄N₂O·2HCl 265.12 (reported) Methyl, oxazine Pyrrolo[3,4-b]oxazine Dihydrochloride
Methyl 2-Ethyl-5-methyloxazole-4-carboxylate C₈H₁₁NO₃ 183.21 Oxazole, ester Monocyclic oxazole Neutral

Key Observations :

  • Core Heterocycles : The target compound features a nitrogen-rich bicyclic system, whereas 4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine incorporates an oxygen-containing oxazine ring, reducing nitrogen density but increasing polarity .
  • Salt Forms : Both hydrochloride and dihydrochloride salts improve aqueous solubility, critical for drug delivery .

Pharmacological and Physicochemical Properties

Solubility and Bioavailability
  • The hydrochloride salt of the target compound likely exhibits high water solubility (>50 mg/mL), comparable to the dihydrochloride form of the oxazine analog . Neutral esters like methyl oxazole carboxylates show moderate solubility, limiting their bioavailability .
Metabolic Stability
  • The bicyclic pyrrolidine-pyrrole core may confer greater metabolic stability than monocyclic oxazole derivatives, as rigid structures often resist enzymatic degradation .

Challenges :

  • The target compound’s bicyclic structure requires precise cyclization conditions to avoid side products.
  • Sulfonylation steps may necessitate anhydrous conditions and specialized catalysts (e.g., Et₃N) to achieve high regioselectivity .

Q & A

What are the recommended synthetic routes for 5-Methanesulfonyl-octahydropyrrolo[3,4-b]pyrrole hydrochloride?

Level: Basic
Methodological Answer:
The synthesis involves multi-step reactions, including cyclization and sulfonylation. A general approach includes:

  • Cyclization: Use reflux conditions with chloranil in xylene (25–30 hours) to form the pyrrolo-pyrrole core, followed by NaOH treatment to isolate intermediates .
  • Sulfonylation: Introduce the methanesulfonyl group via reaction with methanesulfonyl chloride in dichloromethane (DCM) under basic conditions (e.g., saturated NaHCO₃), stirred overnight .
  • Salt Formation: React the free base with HCl in ethanol to yield the hydrochloride salt. Purify via silica gel column chromatography (DCM:MeOH, 98:2) .

How can researchers confirm the structural integrity of this compound post-synthesis?

Level: Basic
Methodological Answer:

  • Spectroscopic Analysis: Use 1H^1H-NMR to verify proton environments (e.g., methylsulfonyl peaks at ~3.0 ppm, pyrrolidine protons between 1.5–3.5 ppm) and 13C^{13}C-NMR for carbon skeleton validation .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ or [M-Cl]⁺ ions) .
  • Elemental Analysis: Match experimental C, H, N, S percentages to theoretical values (±0.4% tolerance) .

What chromatographic methods are suitable for assessing purity?

Level: Basic
Methodological Answer:

  • HPLC: Use a C18 column with a mobile phase of acetonitrile:water (70:30, 0.1% TFA) at 1.0 mL/min. Compare retention times to certified reference standards (e.g., LGC Standards) .
  • TLC: Silica gel plates with DCM:MeOH (9:1) to monitor reaction progress; visualize under UV (254 nm) or iodine staining .

How can reaction conditions be optimized to improve the yield of the hydrochloride salt?

Level: Advanced
Methodological Answer:

  • Solvent Screening: Test polar aprotic solvents (e.g., DMF, THF) for sulfonylation efficiency .
  • Stoichiometry: Vary methanesulfonyl chloride equivalents (1.2–2.0 eq) to minimize side products .
  • Temperature Control: Perform salt formation at 0–5°C to prevent decomposition .
  • Catalysis: Explore DMAP or Et₃N to accelerate acylation steps .

How to resolve discrepancies in pharmacological activity data across different assays?

Level: Advanced
Methodological Answer:

  • Orthogonal Assays: Compare receptor binding (e.g., radioligand assays) vs. functional assays (e.g., cAMP modulation) to confirm target engagement .
  • Buffer Optimization: Adjust pH (6.5–7.5) and ionic strength to stabilize the compound in vitro .
  • Stability Testing: Pre-incubate the compound in assay buffers (e.g., PBS, DMEM) to rule out degradation .

What strategies are effective for determining stereochemistry and enantiomeric purity?

Level: Advanced
Methodological Answer:

  • Chiral HPLC: Use a Chiralpak® AD-H column with hexane:isopropanol (80:20) to separate enantiomers .
  • X-ray Crystallography: Resolve absolute configuration via single-crystal analysis (e.g., using synchrotron radiation) .
  • Optical Rotation: Compare [α]D values to literature for known stereoisomers .

How to address hygroscopicity or stability issues during storage?

Level: Advanced
Methodological Answer:

  • Storage Conditions: Store in sealed vials under argon at -20°C with desiccants (e.g., silica gel) .
  • Lyophilization: Convert the hydrochloride salt to a lyophilized powder for long-term stability .
  • Stability Monitoring: Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC tracking .

What in vitro methods are suitable for analyzing metabolic stability?

Level: Advanced
Methodological Answer:

  • Liver Microsomes: Incubate with human liver microsomes (HLM) in NADPH-regenerating system. Quantify parent compound depletion via LC-MS/MS over 60 minutes .
  • CYP450 Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to assess isoform-specific interactions .

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